4-Isocyanato-2-methyl-1-nitrobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

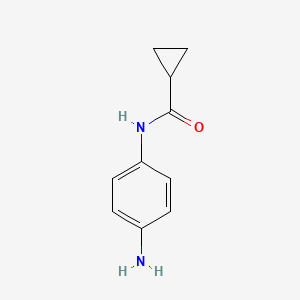

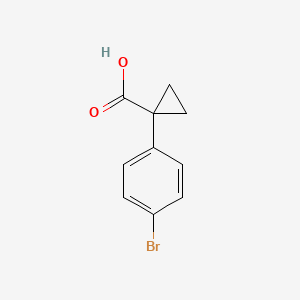

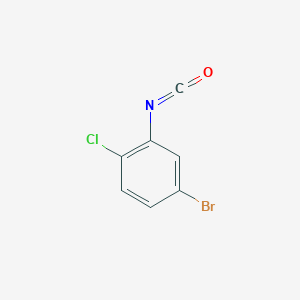

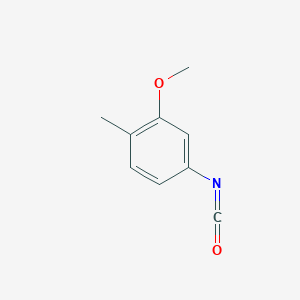

“4-Isocyanato-2-methyl-1-nitrobenzene”, also known as “2-isocyanato-1-methyl-4-nitrobenzene” or “TMXDI”, is a chemical compound widely used in various industries . It is a colorless to light yellow liquid with a pungent odor. The molecular formula is C8H6N2O3 .

Molecular Structure Analysis

The molecular weight of “4-Isocyanato-2-methyl-1-nitrobenzene” is 178.15 . The InChI code is 1S/C8H6N2O3/c1-6-2-3-7(10(12)13)4-8(6)9-5-11/h2-4H,1H3 .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Functionalized Phenyl Urea and Thiourea Possessing Silatranes

Functionalized phenyl urea and thiourea derivatives incorporating silatranes were synthesized from electrophiles including 1-isocyanato-4-nitrobenzene, demonstrating their potential for anion recognition properties through photophysical and theoretical studies. These compounds were characterized using various spectroscopic techniques and X-ray diffraction analysis, providing insights into their electronic properties and potential applications in molecular recognition and sensor technologies Gurjaspreet Singh et al., 2016.

Catalytic Applications in Organic Synthesis

The reduction of nitrobenzene, an essential step for the synthesis of 4,4'-methylene diphenyl diisocyanate (MDI) - a precursor for polyurethane foams, thermoplastic elastomers, and adhesives - was catalyzed using iridium nanoparticles. This process, utilizing formic acid as a hydrogen source, highlights the critical role of 4-isocyanato-2-methyl-1-nitrobenzene derivatives in the development of efficient catalytic systems for the production of industrially significant compounds Xinrui Zhou et al., 2020.

Photophysical Studies on Nitrobenzene Derivatives

Research on the photoreduction of nitrobenzenes, including those with electron-donor and electron-withdrawing substituents, has provided valuable insights into the interaction of these compounds with amines and their potential uses in initiating polymerization reactions. These studies help in understanding the electronic effects of substituents on nitrobenzene derivatives and could pave the way for new applications in photoinitiated polymerizations E. Norambuena et al., 2004.

Advanced Polymer Synthesis and Sensing Applications

Isocyanates derived from 4-isocyanato-2-methyl-1-nitrobenzene have been explored for their reactivity and potential in synthesizing advanced polymers. The Lossen reaction was employed to convert N-acetoxy amide groups into reactive isocyanato groups in precursors, leading to the development of chemically reactive polymers with potential applications in optical sensing of isocyanates and nitroaromatic compounds. This research underlines the versatility of isocyanate chemistry in creating functional materials for environmental monitoring and industrial applications Khama Rani Ghosh, 2017.

Safety And Hazards

The safety data sheet for “4-Isocyanato-2-methyl-1-nitrobenzene” indicates that it is considered hazardous . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction. It is harmful if inhaled and may cause respiratory irritation .

Eigenschaften

IUPAC Name |

4-isocyanato-2-methyl-1-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c1-6-4-7(9-5-11)2-3-8(6)10(12)13/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAMUBUDCZMYIOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N=C=O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585487 |

Source

|

| Record name | 4-Isocyanato-2-methyl-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Isocyanato-2-methyl-1-nitrobenzene | |

CAS RN |

56021-25-1 |

Source

|

| Record name | 4-Isocyanato-2-methyl-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.